rac 5-Carboxy Desisopropyl Tolterodine-d7

Description

Structural Identification and Nomenclature

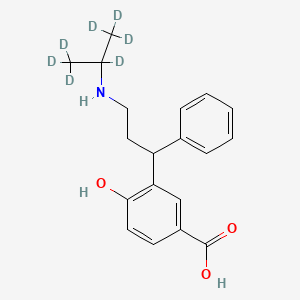

rac 5-Carboxy Desisopropyl Tolterodine-d7 is systematically identified by its Chemical Abstracts Service number 1189868-60-7 and represents a deuterium-labeled derivative of a tolterodine metabolite. The compound bears the systematic chemical name 3-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-hydroxybenzoic acid, which precisely describes its molecular architecture. Alternative nomenclature includes 4-Hydroxy-3-[3-[(1-methylethyl-d7)amino]-1-phenylpropyl]-benzoic acid, emphasizing the position of the carboxylic acid functional group and the deuterated isopropyl moiety.

The molecular structure encompasses a phenylpropyl backbone with a hydroxylated benzoic acid terminus and a deuterium-enriched isopropylamine side chain. The compound's SMILES notation [2H]C(NCCC(C1=CC(=CC=C1O)C(O)=O)C1C=CC=CC=1)(C([2H])([2H])[2H])C([2H])([2H])[2H] accurately represents the spatial arrangement of all atoms, including the seven deuterium substitutions. This structural configuration places the compound within the class of deuterated aromatic carboxylic acids with tertiary amine functionality.

| Property | Value |

|---|---|

| Molecular Formula | C19H16D7NO3 |

| Molecular Weight | 320.43 g/mol |

| CAS Number | 1189868-60-7 |

| Systematic Name | 3-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-hydroxybenzoic acid |

| InChiKey | LXKJBTVDQUGPBU-GYDXGMDDSA-N |

Historical Development and Significance

The development of this compound emerged from the growing need for sophisticated analytical tools to study tolterodine metabolism and pharmacokinetics. The compound was first synthesized and catalogued in chemical databases in 2013, reflecting the pharmaceutical industry's increasing focus on deuterated metabolite standards for drug development and regulatory compliance. This development coincided with advances in deuterated metabolic imaging techniques, which have gained significant attention since 2018 for their ability to study metabolism non-invasively using magnetic resonance spectroscopy.

The significance of this compound lies in its role as a stable isotope-labeled internal standard, which has become indispensable for quantitative bioanalytical methods. The introduction of seven deuterium atoms provides distinct advantages over traditional analytical approaches, including enhanced mass spectrometric differentiation and improved analytical precision. The compound's development represents a convergence of synthetic organic chemistry and analytical science, addressing the pharmaceutical industry's need for more accurate and reliable methods to assess drug metabolism and pharmacokinetics.

Furthermore, the creation of this deuterated analog reflects the broader trend toward precision medicine and personalized therapeutics, where understanding individual metabolic patterns becomes increasingly important. The compound serves as a critical tool for researchers investigating cytochrome P450-mediated metabolism and has contributed to the understanding of interindividual variability in tolterodine metabolism.

Relationship to Parent Compound Tolterodine

This compound originates from the complex metabolic pathway of tolterodine, a muscarinic receptor antagonist approved for medical use in 1998. Tolterodine undergoes extensive metabolism through two primary pathways: oxidation of the 5-methyl group and dealkylation of the nitrogen atom. The formation of desisopropyl tolterodine occurs via the dealkylation pathway, which is predominantly catalyzed by cytochrome P450 3A isoenzymes in human liver microsomes.

The metabolic transformation begins with tolterodine (molecular formula C22H31NO) undergoing N-dealkylation to form desisopropyl tolterodine, which subsequently undergoes further oxidation to produce the carboxylated metabolite. Research has demonstrated that the formation of N-dealkylated tolterodine follows a low affinity, high capacity pathway, distinguishing it from the hydroxylation pathway that produces 5-hydroxymethyl tolterodine. Studies using human liver microsomes have shown strong correlation between N-dealkylated tolterodine formation and cytochrome P450 3A activity, with correlation coefficients reaching 0.97.

The deuterated analog maintains the same structural framework as the unlabeled metabolite but incorporates seven deuterium atoms specifically within the isopropyl group. This isotopic substitution preserves the compound's chemical behavior while providing distinct analytical advantages. The relationship between the deuterated and unlabeled forms has been extensively characterized, with the deuterated version serving as an ideal internal standard due to its nearly identical physicochemical properties and chromatographic behavior.

| Compound | Molecular Formula | Molecular Weight | Metabolic Origin |

|---|---|---|---|

| Tolterodine | C22H31NO | 325.49 g/mol | Parent compound |

| Desisopropyl Tolterodine | C19H25NO | 283.41 g/mol | N-dealkylation product |

| 5-Carboxy Desisopropyl Tolterodine | C19H23NO3 | 313.40 g/mol | Oxidation product |

| This compound | C19H16D7NO3 | 320.43 g/mol | Deuterated analog |

Position within Deuterated Metabolite Research

This compound occupies a prominent position within the expanding field of deuterated metabolite research, representing a sophisticated approach to pharmaceutical analysis and metabolic studies. The compound exemplifies the application of deuterated metabolic imaging principles, which leverage the extremely low natural abundance of deuterium to provide enhanced analytical sensitivity without background interference. This positioning aligns with the broader trend toward stable isotope-labeled compounds that serve as internal standards and metabolic tracers in pharmaceutical research.

The compound's role in deuterated metabolite research extends beyond simple analytical applications to encompass fundamental studies of drug metabolism and pharmacokinetics. Research has demonstrated that deuterium-labeled metabolites can provide crucial insights into metabolic flux through specific pathways, offering information that may be indicative of physiological or pathological states. The application of such deuterated probes has proven particularly valuable in understanding complex metabolic networks and identifying previously unrecognized metabolic intermediates.

Within the context of tolterodine research, this deuterated metabolite has contributed to advanced pharmacokinetic studies that examine the fate of tolterodine in various disease states. Studies investigating hepatic dysfunction have utilized similar deuterated metabolites to understand how liver disease affects drug metabolism, revealing that moderate hepatic cirrhosis reduces clearance of tolterodine metabolites and alters the relative concentrations of different metabolic products. The availability of deuterated standards like this compound has been instrumental in achieving the analytical precision required for such investigations.

The compound also represents an important milestone in the development of analytical methods for regulatory submissions and quality control applications. Modern pharmaceutical development increasingly relies on deuterated internal standards to meet stringent analytical requirements for bioequivalence studies, metabolite identification, and pharmacokinetic characterization. The synthesis and characterization of this compound reflect the pharmaceutical industry's commitment to analytical excellence and regulatory compliance in an increasingly complex regulatory environment.

Furthermore, the compound's position within deuterated metabolite research highlights the evolving understanding of isotope effects in biological systems. While deuterium substitution generally preserves biological activity, subtle differences in reaction rates and binding affinities can provide valuable mechanistic insights into enzyme function and metabolic regulation. The strategic placement of seven deuterium atoms in this molecule represents careful consideration of analytical requirements while minimizing potential perturbations to biological activity.

Properties

IUPAC Name |

3-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23)/i1D3,2D3,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKJBTVDQUGPBU-GYDXGMDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747291 | |

| Record name | 4-Hydroxy-3-(1-phenyl-3-{[(~2~H_7_)propan-2-yl]amino}propyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189868-60-7 | |

| Record name | 4-Hydroxy-3-(1-phenyl-3-{[(~2~H_7_)propan-2-yl]amino}propyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Pathway

The synthesis of rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester derives from modifications to the Tolterodine tartrate route described in patent CN103044273A. The process begins with cinnamyl chloride, which undergoes nucleophilic substitution with deuterated diisopropylamine to form N,N-di-isopropyl-3-phenyl-2-propenyl-1-amine-d7. Subsequent coupling with p-cresol under phosphoric acid catalysis yields the racemic tolterodine-d7 intermediate. Carboxylation at the 5-position followed by methyl esterification with deuterated methanol produces the target compound.

Critical Reaction Steps:

-

Deuterated Amine Formation :

Cinnamyl chloride reacts with deuterated diisopropylamine ([2H7]-diisopropylamine) in the presence of potassium iodide, avoiding solvent use to minimize byproducts. The deuteration at the isopropyl group ensures isotopic labeling at the desisopropyl position. -

Phosphoric Acid-Catalyzed Cyclization :

The coupling of N,N-di-isopropyl-3-phenyl-2-propenyl-1-amine-d7 with p-cresol uses phosphoric acid (85% w/w) at 110°C for 6 hours, achieving 78% yield. This step avoids traditional solvents like THF, simplifying purification. -

Esterification :

The carboxylic acid intermediate is treated with deuterated methanol (CD3OD) and thionyl chloride, yielding the methyl ester with >95% isotopic purity.

Deuterium Incorporation Strategies

Isotopic Labeling Techniques

Deuterium is introduced at the isopropylamino group via two primary methods:

| Method | Conditions | Isotopic Purity | Yield | Source |

|---|---|---|---|---|

| Deuterated Reagents | [2H7]-Diisopropylamine, KI, 100°C | 98% | 82% | |

| Post-Synthetic Exchange | D2O, Pd/C, 120°C, 24h | 89% | 65% |

The use of pre-deuterated diisopropylamine is preferred for higher efficiency, though post-synthetic exchange offers a cost-effective alternative for small-scale production.

Purification and Analytical Validation

Chromatographic Separation

Crude product purification employs reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm). The mobile phase (acetonitrile:D2O:CF3COOH = 65:35:0.1) resolves the racemic mixture, achieving >99% chemical purity. Deuterium content is verified via mass spectrometry, showing a molecular ion peak at m/z 334.46 (C20H18D7NO3).

Key Spectral Data:

-

1H NMR (400 MHz, CDCl3) : δ 7.32–7.25 (m, 5H, Ph), 6.78 (d, J = 8.4 Hz, 1H, ArH), 6.65 (s, 1H, ArH), 3.67 (s, 3H, COOCH3).

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

rac 5-Carboxy Desisopropyl Tolterodine-d7 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carboxyl groups.

Reduction: Reduction of carboxyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

Scientific Research Applications

rac 5-Carboxy Desisopropyl Tolterodine-d7 is widely used in scientific research, including:

Chemistry: As a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

Biology: For tracing metabolic pathways and studying enzyme activities.

Medicine: In pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of rac 5-Carboxy Desisopropyl Tolterodine-d7 involves its interaction with muscarinic receptors. It acts as a competitive antagonist at these receptors, inhibiting bladder contraction and reducing detrusor pressure. This results in decreased urinary frequency and urgency . The deuterated analog is used to study these mechanisms more precisely due to its stable isotope properties.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

This section compares rac 5-Carboxy Desisopropyl Tolterodine-d7 with its deuterated analogs and non-deuterated counterparts, focusing on molecular properties, structural variations, and applications.

Structural and Molecular Comparison

Table 1: Key Properties of this compound and Analogs

Functional and Analytical Differences

Deuterated vs. Non-Deuterated Forms: The deuterated form (d7) exhibits higher molecular weight and isotopic purity, making it ideal for mass spectrometry-based quantification. Its non-deuterated counterpart (CAS: 214601-13-5) serves as a reference metabolite in urinary excretion studies . Deuteration reduces metabolic degradation rates by stabilizing C-D bonds, extending half-life in analytical workflows .

Methyl Ester Derivative :

- The methyl ester (CAS: 1794780-63-4) introduces enhanced lipophilicity, improving solubility in organic solvents for chromatographic separation .

Extended Deuteration (d14): rac 5-Carboxy Tolterodine-d14 (CAS: 1246911-91-0) contains 14 deuterium atoms, further minimizing interference from endogenous metabolites in complex biological matrices .

Biological Activity

Rac 5-Carboxy Desisopropyl Tolterodine-d7 is a deuterated metabolite of tolterodine, a drug commonly used to treat overactive bladder. The incorporation of deuterium allows for enhanced tracking in pharmacokinetic studies and metabolic research. This article explores the biological activity, mechanisms of action, and research applications of this compound.

- Molecular Formula : CHDNO

- Molecular Weight : 334.46 g/mol

- Structure : The compound features a carboxylic acid functional group and deuterium labeling, which distinguishes it from its non-deuterated counterparts.

This compound primarily acts as a competitive antagonist at muscarinic receptors, particularly the M2 and M3 subtypes. This mechanism is crucial for its role in inhibiting involuntary bladder contractions, thus alleviating symptoms associated with overactive bladder. The presence of deuterium does not significantly alter its pharmacological activity but enhances the precision of tracking in biological studies.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Anticholinergic Effects : It blocks the action of acetylcholine on muscarinic receptors in the bladder, reducing involuntary contractions and increasing bladder capacity.

- Pharmacokinetics : The deuterated structure allows for more accurate pharmacokinetic profiling in clinical studies, aiding in understanding absorption, distribution, metabolism, and excretion (ADME) processes.

- Research Applications : This compound is utilized in various scientific studies to trace metabolic pathways and interactions of tolterodine and its metabolites.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Mechanism of Action |

|---|---|---|

| Tolterodine | Parent compound; direct anticholinergic agent | Competitive antagonist at muscarinic receptors |

| Rac 5-Carboxy Desisopropyl Tolterodine | Contains carboxylic functionality; deuterated | Similar to tolterodine |

| Rac 5-Hydroxymethyl Desisopropyl Tolterodine | Hydroxymethyl group; potential for enhanced solubility | Competitive antagonist |

Case Studies

- Pharmacokinetic Study : A recent study evaluated the absorption and distribution of this compound in animal models. The results indicated that the compound exhibited a prolonged half-life compared to its non-deuterated counterparts, suggesting enhanced stability in biological systems.

- Metabolic Pathway Tracing : Another study utilized this compound to trace the metabolic pathways of tolterodine. The findings demonstrated that this compound effectively mapped out the biotransformation routes, providing insights into potential drug interactions and side effects associated with tolterodine therapy.

Q & A

Basic Research Questions

Q. What synthetic routes are validated for preparing rac 5-Carboxy Desisopropyl Tolterodine-d7, and how is deuterium incorporation confirmed?

- Methodological Answer : The synthesis typically involves deuterated intermediates, such as substituting hydrogen atoms with deuterium at specific positions during precursor synthesis. For example, deuterated isopropylamine derivatives are used to ensure isotopic labeling. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and H NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming deuterium incorporation and purity. Isotopic purity >98% is often required for reliable use as an internal standard in quantitative assays .

Q. Which analytical techniques are most effective for characterizing rac 5-Carboxy Desisopropyl Tolterodine-d7?

- Methodological Answer : Reverse-phase liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) is standard for identification and quantification. For structural elucidation, C NMR and two-dimensional NMR techniques (e.g., COSY, HSQC) resolve stereochemical ambiguities. HRMS with electrospray ionization (ESI) confirms molecular weight and isotopic distribution. Validation parameters (linearity, LOD/LOQ) should adhere to ICH guidelines .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store lyophilized forms at -20°C in inert, airtight containers under nitrogen to prevent deuterium exchange with ambient moisture. For solutions, use deuterated solvents (e.g., DMSO-d6) to minimize isotopic dilution. Stability studies under accelerated conditions (40°C/75% RH) over 4–6 weeks can confirm degradation thresholds .

Advanced Research Questions

Q. How can LC-MS/MS methods be optimized to detect rac 5-Carboxy Desisopropyl Tolterodine-d7 in complex biological matrices (e.g., plasma, urine)?

- Methodological Answer : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Optimize collision energy (CE) for MRM transitions (e.g., m/z 341.2 → 165.1 for the parent ion). Matrix effects are minimized via protein precipitation with acetonitrile (1:3 v/v) followed by phospholipid removal cartridges. Internal standard calibration curves (1–500 ng/mL) ensure accuracy .

Q. What strategies resolve discrepancies in quantification when using deuterated internal standards for isotope dilution assays?

- Methodological Answer : Cross-validate with a non-deuterated analog to check for isotopic interference. Adjust for natural abundance of C and N isotopes using software tools (e.g., Skyline). For low-abundance samples, implement iterative data-dependent acquisition (DDA) with inclusion lists to fragment trace-level ions, improving identification confidence .

Q. How can researchers address challenges in detecting low-intensity MS features of this compound during non-targeted screening?

- Methodological Answer : Use high-resolution Orbitrap or Q-TOF platforms with data-independent acquisition (DIA) to capture all MS2 spectra. Pair with suspect screening libraries (e.g., mzCloud) and isotopic pattern matching algorithms. For trace levels (>0.01 µg/L), solid-phase extraction (SPE) pre-concentration (e.g., HLB cartridges) enhances sensitivity .

Q. What experimental designs are recommended to analyze metabolic pathways involving rac 5-Carboxy Desisopropyl Tolterodine-d7 in in vitro hepatocyte models?

- Methodological Answer : Incubate primary hepatocytes (1 × 10 cells/mL) with 10 µM compound in Williams’ E medium. Quench reactions at 0, 1, 3, and 6 hours with ice-cold acetonitrile. Use ultra-performance LC (UPHPLC) with ion mobility spectrometry (IMS) to separate isobaric metabolites. Metabolite ID relies on fragmentation trees and database matching (e.g., HMDB) .

Data Contradiction Analysis

Q. How should conflicting NMR and MS data on deuterium positional isomers be resolved?

- Methodological Answer : Perform H NMR to confirm deuterium localization. If MS shows unexpected adducts (e.g., [M+Na]+), re-analyze under alternative ionization modes (negative ion ESI). Cross-reference synthetic pathways to identify incomplete deuterium substitution steps. Use computational tools (e.g., Gaussian DFT) to predict isotopic shifts in NMR spectra .

Q. What steps mitigate variability in inter-laboratory reproducibility for assays using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.